molecular formula C23H25ClN2O B15179191 N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride CAS No. 93841-56-6

N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride

Cat. No.: B15179191
CAS No.: 93841-56-6
M. Wt: 380.9 g/mol
InChI Key: OTAIZXVGAYBMQC-UHFFFAOYSA-N
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Description

N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .

Scientific Research Applications

N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1-methyl-9H-carbazole: Shares the core carbazole structure but lacks the benzyl and ethylamine groups.

    N-Benzylcarbazole: Contains the benzyl group but lacks the methoxy and ethylamine groups.

    1-Methylcarbazole: Lacks the benzyl, methoxy, and ethylamine groups.

Uniqueness

N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93841-56-6

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

N-benzyl-2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C23H24N2O.ClH/c1-16-18(12-13-24-15-17-6-4-3-5-7-17)8-10-20-21-14-19(26-2)9-11-22(21)25-23(16)20;/h3-11,14,24-25H,12-13,15H2,1-2H3;1H

InChI Key

OTAIZXVGAYBMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNCC4=CC=CC=C4.Cl

Origin of Product

United States

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